

# Comparative Efficacy of ANGPTL3 Inhibitors: Evinacumab vs. Vupanorsen

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BDM14471  |           |
| Cat. No.:            | B15574489 | Get Quote |

#### Introduction

Angiopoietin-like 3 (ANGPTL3) has emerged as a key regulator of lipid metabolism, primarily through its inhibition of lipoprotein lipase (LPL) and endothelial lipase (EL).[1][2][3] Genetic studies have shown that loss-of-function mutations in the ANGPTL3 gene are associated with reduced levels of LDL-C, triglycerides (TG), and a lower risk of coronary artery disease.[4][5] This has led to the development of therapeutic agents that inhibit ANGPTL3. This guide compares two such inhibitors: evinacumab, a fully human monoclonal antibody, and vupanorsen, an N-acetyl galactosamine-conjugated antisense oligonucleotide.[4][6]

#### Mechanism of Action

Both evinacumab and vupanorsen target ANGPTL3, but through different molecular mechanisms.

- Evinacumab: As a monoclonal antibody, evinacumab binds directly to circulating ANGPTL3, preventing it from inhibiting LPL and EL.[1][7] This disinhibition of LPL and EL leads to increased hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, and phospholipids in high-density lipoproteins (HDL), respectively. The enhanced clearance of triglyceride-rich lipoproteins ultimately results in reduced LDL-C levels, a mechanism that is independent of the LDL receptor (LDLR).[8][9][10]
- Vupanorsen: Vupanorsen is an antisense oligonucleotide that targets the messenger RNA (mRNA) of ANGPTL3 in hepatocytes.[6][11] By binding to the ANGPTL3 mRNA, vupanorsen







promotes its degradation, thereby inhibiting the synthesis of the ANGPTL3 protein.[12][13] This reduction in ANGPTL3 protein synthesis leads to the same downstream effects as evinacumab: increased LPL and EL activity and subsequent reduction in plasma lipids.





Click to download full resolution via product page

Figure 1. Mechanism of Action of ANGPTL3 Inhibitors.



## **Efficacy Data**

The following tables summarize the lipid-lowering efficacy of evinacumab and vupanorsen from clinical trials.

Table 1: Evinacumab Efficacy in Homozygous Familial Hypercholesterolemia (HoFH)

| Parameter        | Percent Change<br>from Baseline<br>(Evinacumab 15<br>mg/kg IV Q4W) | Percent Change<br>from Baseline<br>(Placebo) | Reference |
|------------------|--------------------------------------------------------------------|----------------------------------------------|-----------|
| LDL-C            | -47.1%                                                             | +1.9%                                        | [4]       |
| Triglycerides    | -50.959% (average reduction)                                       | N/A                                          | [4]       |
| HDL-C            | -12.773% (average reduction)                                       | N/A                                          | [4]       |
| Non-HDL-C        | -44.2%                                                             | N/A                                          | [8]       |
| Apolipoprotein B | -37.4%                                                             | N/A                                          | [8]       |

Table 2: Vupanorsen Efficacy in Patients with Dyslipidemia



| Parameter        | Percent Change<br>from Baseline<br>(Vupanorsen) | Placebo-Adjusted<br>Percent Change | Reference |
|------------------|-------------------------------------------------|------------------------------------|-----------|
| Non-HDL-C        | Dose-dependent reduction                        | -26.6% (highest dose)              | [14]      |
| Triglycerides    | Dose-dependent reduction                        | -53% (80 mg SQ<br>Q4W)             | [14]      |
| ANGPTL3          | Dose-dependent reduction                        | -59% (80 mg SQ<br>Q4W)             | [14]      |
| Apolipoprotein B | Dose-dependent reduction                        | -9% (80 mg SQ Q4W)                 | [14]      |
| LDL-C            | No significant change                           | N/A                                | [15]      |

## **Experimental Protocols**

Key Experiment: Phase 3 Trial of Evinacumab in HoFH (ELIPSE HoFH)

- Objective: To evaluate the efficacy and safety of evinacumab in patients with homozygous familial hypercholesterolemia.
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
- Patient Population: 65 patients aged 12 years or older with HoFH and LDL-C levels ≥70 mg/dL on stable lipid-lowering therapy.
- Intervention: Patients were randomly assigned in a 2:1 ratio to receive intravenous evinacumab (15 mg/kg of body weight) or placebo every 4 weeks for 24 weeks.
- Primary Endpoint: The percent change in LDL-C from baseline to week 24.
- Lipid Measurement: Blood samples were collected at baseline and at specified intervals throughout the study. LDL-C, triglycerides, HDL-C, non-HDL-C, and apolipoprotein B were measured using standard laboratory procedures.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Evinacumab: Mechanism of action, clinical, and translational science PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evinacumab StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Angiopoietin-Like Protein 3 (ANGPTL3) Inhibitors in the Management of Refractory Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical studies strengthen the promise of ANGPTL3 as a therapeutic target
  - - PACE-CME [pace-cme.org]





- 6. Vupanorsen, an N-acetyl galactosamine-conjugated antisense drug to ANGPTL3 mRNA, lowers triglycerides and atherogenic lipoproteins in patients with diabetes, hepatic steatosis, and hypertriglyceridaemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Evinacumab-dgnb? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ANGPTL3 Inhibitors Their Role in Cardiovascular Disease Through Regulation of Lipid Metabolism — [jstage.jst.go.jp]
- 12. Pfizer and Ionis Announce Discontinuation of Vupanorsen Clinical Development Program | Pfizer [pfizer.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Angiopoietin-like 3 inhibition and the liver: less is more? PMC [pmc.ncbi.nlm.nih.gov]
- 15. Angiopoietin-like 3 (ANGPTL3) A Novel Therapeutic Target for Treatment of Hyperlipidemia - American College of Cardiology [acc.org]
- To cite this document: BenchChem. [Comparative Efficacy of ANGPTL3 Inhibitors: Evinacumab vs. Vupanorsen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574489#comparing-bdm14471-efficacy-with-angptl3-inhibitors]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com